
N-Acetyl-L-histidyl-N-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-histidyl-N-methyl-L-prolinamide is a synthetic compound that belongs to the class of N-acylated amino acids It is a derivative of histidine and proline, two naturally occurring amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidyl-N-methyl-L-prolinamide typically involves the acylation of L-histidine and L-proline derivatives. The process begins with the protection of the amino groups of the amino acids, followed by the coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The reaction conditions are optimized to ensure efficient coupling and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-histidyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-Acetyl-L-histidyl-N-methyl-L-prolinamide has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its potential role in modulating biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-histidyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
N-Acetyl-L-histidyl-N-methyl-L-prolinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: Another N-acylated amino acid with different biological properties.
N-Acetyl-L-tyrosine: Known for its role in protein synthesis and metabolic pathways.
N-Acetyl-L-tryptophan: Studied for its potential therapeutic applications and role in neurotransmitter synthesis.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other N-acylated amino acids.
Properties
CAS No. |
63193-02-2 |
|---|---|
Molecular Formula |
C14H21N5O3 |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H21N5O3/c1-9(20)18-11(6-10-7-16-8-17-10)14(22)19-5-3-4-12(19)13(21)15-2/h7-8,11-12H,3-6H2,1-2H3,(H,15,21)(H,16,17)(H,18,20)/t11-,12-/m0/s1 |
InChI Key |
JEPJPIJQIXWSIG-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NC |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


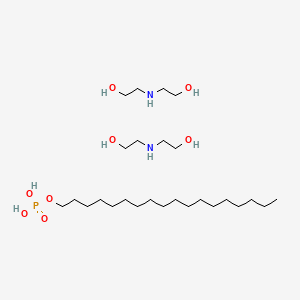
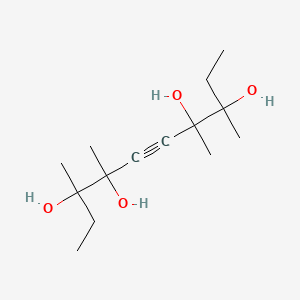

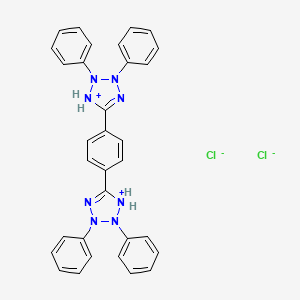
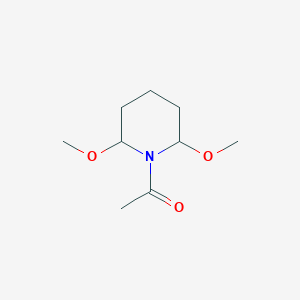
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
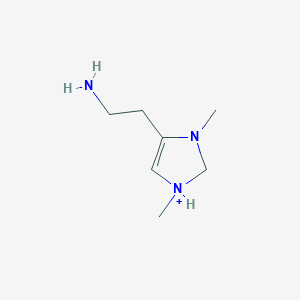


![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)



